2-Hidroxifelbamat

Descripción general

Descripción

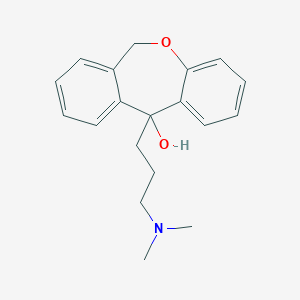

2-Hydroxyfelbamate is a metabolite of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy.

Aplicaciones Científicas De Investigación

2-Hydroxyfelbamate has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of carbamates and hydroxylated derivatives.

Biology: Research focuses on its metabolic pathways and interactions with biological systems.

Medicine: Studies explore its potential as an anticonvulsant and its effects on neurological pathways.

Mecanismo De Acción

Target of Action

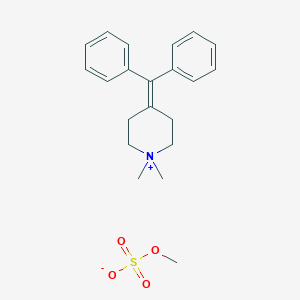

2-Hydroxyfelbamate, a metabolite of Felbamate, primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound acts as a positive modulator of GABA A receptors . This means it enhances the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability. It also acts as a blocker of NMDA receptors , particularly isoforms containing the NR2B subunit . This action inhibits the excitatory neurotransmitter glutamate, further reducing neuronal excitability.

Biochemical Pathways

2-Hydroxyfelbamate affects the cytochrome P450 (CYP) family of enzymes, which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids. It has been found to decrease bile acid synthesis in the liver by inhibiting specific enzymes of the CYP family.

Pharmacokinetics

After oral ingestion, felbamate is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Only 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites (para-hydroxyfelbamate and 2-hydroxyfelbamate—10–15%) . Approximately 50% of an administered dose is excreted as unchanged felbamate in urine .

Result of Action

The primary result of 2-Hydroxyfelbamate’s action is the suppression of seizure activity . By enhancing the effect of GABA and inhibiting the effect of glutamate, it reduces neuronal excitability, which can help control seizures in conditions like epilepsy .

Action Environment

The action of 2-Hydroxyfelbamate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. Felbamate affects the pharmacokinetics of other drugs minimally, and other drugs affect the pharmacokinetics of felbamate minimally . Furthermore, the compound’s action can be affected by the patient’s liver function, as a significant portion of the drug is metabolized in the liver .

Análisis Bioquímico

Biochemical Properties

2-Hydroxyfelbamate interacts with various enzymes and proteins. It is metabolized in the liver by enzymes CYP3A4 and CYP2E1 to form two hydroxylated metabolites, one of which is 2-Hydroxyfelbamate . These interactions play a crucial role in the biochemical reactions involving 2-Hydroxyfelbamate .

Cellular Effects

The cellular effects of 2-Hydroxyfelbamate are primarily observed in its parent compound, felbamate’s role as an anticonvulsant. Felbamate, and by extension 2-Hydroxyfelbamate, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Felbamate has been proposed to have a unique dual mechanism of action as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . It is plausible that 2-Hydroxyfelbamate might share similar mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, felbamate is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . The temporal effects of 2-Hydroxyfelbamate, as a metabolite, would be subject to these pharmacokinetic parameters.

Dosage Effects in Animal Models

The parent compound felbamate is used to treat partial seizures and Lennox-Gastaut syndrome in humans , suggesting potential areas of study in animal models.

Metabolic Pathways

2-Hydroxyfelbamate is involved in the metabolic pathway of felbamate, where it is formed as a metabolite. The enzymes CYP3A4 and CYP2E1 in the liver metabolize felbamate to form 2-Hydroxyfelbamate .

Transport and Distribution

After oral ingestion, felbamate is rapidly absorbed and distributed within the body . As a metabolite, 2-Hydroxyfelbamate would be subject to similar transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 2-Hydroxyfelbamate is not explicitly known. Given that it is a metabolite of felbamate, it is likely to be found in the liver cells where felbamate is metabolized .

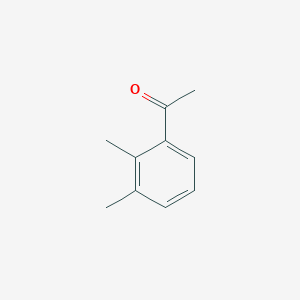

Métodos De Preparación

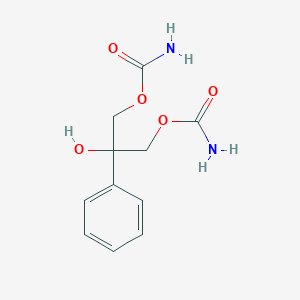

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyfelbamate typically involves the hydroxylation of felbamate. Felbamate itself is synthesized through the reaction of 2-phenyl-1,3-propanediol with phosgene, followed by the reaction with ammonia to form the dicarbamate structure . The hydroxylation process can be achieved using specific hydroxylating agents under controlled conditions to ensure the selective formation of 2-Hydroxyfelbamate.

Industrial Production Methods: Industrial production of 2-Hydroxyfelbamate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The hydroxylation step is particularly critical and may involve the use of advanced catalytic systems to achieve high selectivity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyfelbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives, potentially involving the hydroxyl group.

Reduction: Reduction reactions may target the carbamate groups, leading to the formation of amine derivatives.

Substitution: Substitution reactions can occur at the phenyl ring or the hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives, each with distinct chemical and pharmacological properties .

Comparación Con Compuestos Similares

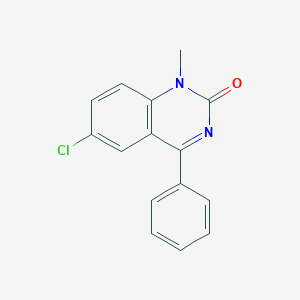

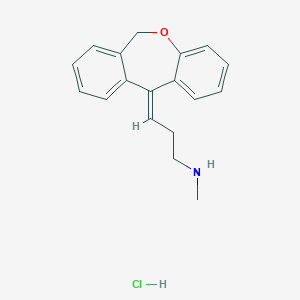

Felbamate: The parent compound, used as an anticonvulsant.

Para-hydroxyfelbamate: Another hydroxylated metabolite of felbamate.

Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic use.

Uniqueness: 2-Hydroxyfelbamate is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties compared to its parent compound and other similar anticonvulsants. Its dual mechanism of action involving both NMDA and GABA receptors sets it apart from other anticonvulsants that typically target only one of these pathways .

Propiedades

IUPAC Name |

(3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXNIAJKDLEHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439317 | |

| Record name | 2-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109482-32-8 | |

| Record name | 2-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyfelbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735K2T4YFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

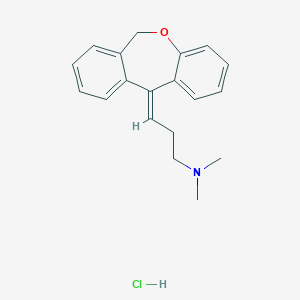

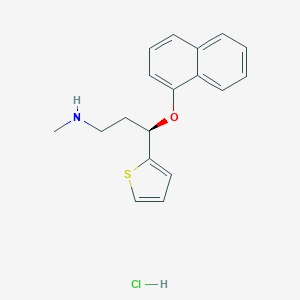

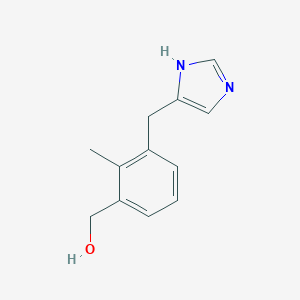

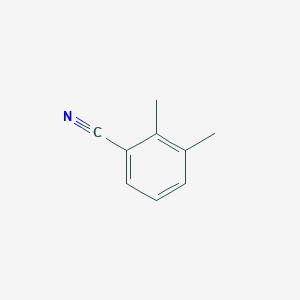

Feasible Synthetic Routes

Q1: Does the research provide information on how 2-Hydroxyfelbamate might be involved in the pathway leading to PTB?

A1: Unfortunately, the research paper primarily focuses on identifying potential biomarkers using machine learning models and does not delve into the specific mechanisms of action of 2-Hydroxyfelbamate in the context of PTB []. Further research is needed to elucidate the precise role this metabolite might play in the biological pathways associated with preterm birth.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)